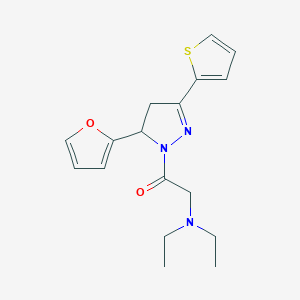
2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound with complex molecular architecture. This compound features several heterocyclic components, making it highly relevant for research in both chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves a multi-step process. The common method includes the preparation of an intermediate compound such as furan-2-yl and thiophen-2-yl derivatives, followed by a condensation reaction with diethylamine.
Industrial Production Methods: In industrial settings, the synthesis of this compound might employ automated reactors to ensure precise control over temperature and reaction time. The use of catalysis can improve the yield and purity of the final product, making the process more efficient and scalable.
化学反応の分析
Types of Reactions:
Oxidation: The furan and thiophene rings are susceptible to oxidative reactions. Mild oxidizing agents like hydrogen peroxide or peracids can be used to modify these rings.
Reduction: The dihydro-1H-pyrazole moiety can be reduced using agents such as sodium borohydride to yield more saturated derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, ethanol
Major Products: Depending on the reaction, products can range from fully reduced pyrazole derivatives to variously substituted furan and thiophene rings, each with distinct chemical properties.
科学的研究の応用
Chemistry: In organic chemistry, this compound is utilized for studying reaction mechanisms and synthesis pathways of heterocyclic compounds.
Biology and Medicine: This compound holds potential as a pharmacological agent due to its complex structure, which might interact with biological macromolecules in unique ways. It is often investigated for its possible anti-inflammatory, antimicrobial, or antitumor activities.
Industry: In materials science, the compound could be used to develop novel polymers or coatings due to its heterocyclic components, which lend unique electronic properties.
作用機序
Mechanism: The mechanism of action largely depends on the application. In pharmacology, the compound may interact with enzyme active sites or receptors, altering their activity.
Molecular Targets and Pathways: Targets could include various enzymes involved in metabolic pathways or receptors on cell surfaces. The interaction may involve hydrogen bonding, hydrophobic interactions, or covalent modifications, leading to altered cellular responses.
類似化合物との比較
2-(dimethylamino)-1-(5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
2-(diethylamino)-1-(5-(furan-2-yl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
特性
IUPAC Name |
2-(diethylamino)-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-19(4-2)12-17(21)20-14(15-7-5-9-22-15)11-13(18-20)16-8-6-10-23-16/h5-10,14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUGKLYPJHLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)
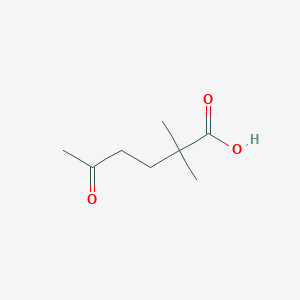

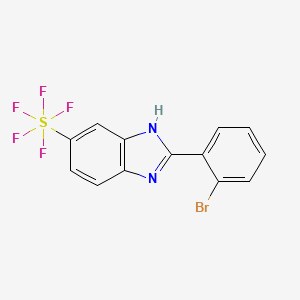
![1-{4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine](/img/structure/B2486421.png)
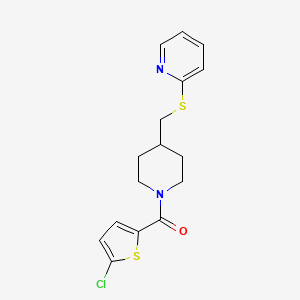
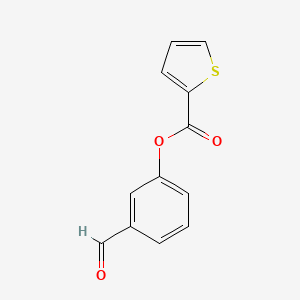
![3-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2486426.png)
![N-[(4-chlorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)
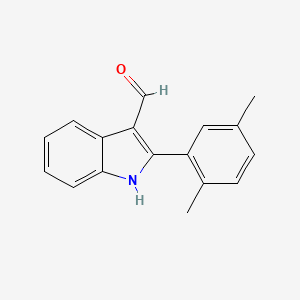
![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

